Cumyl-PINACA chemical structure and properties
Cumyl-PINACA chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Cumyl-PINACA (SGT-24), a potent synthetic cannabinoid. The information is intended for an audience with a strong scientific background and aims to consolidate key data for research and drug development purposes.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-pentyl-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide | [1] |
| Synonyms | SGT-24 | [2] |
| Molecular Formula | C22H27N3O | [3] |
| Molecular Weight | 349.5 g/mol | [3] |
| Physical State | Sticky Oil | [2] |
| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile (B52724), ethyl acetate, acetone, or isooctane. Low water solubility. | [4] |
Pharmacological Properties
Cumyl-PINACA is a potent agonist of both the cannabinoid receptor type 1 (CB1) and type 2 (CB2), exhibiting high affinity for these receptors. Its activity at the CB1 receptor is responsible for its psychoactive effects.
| Parameter | Value | Receptor | Reference |
| EC50 | 0.15 nM | Human CB1 | [2][3] |
| EC50 | 0.41 nM | Human CB2 | [2][3] |
| EC50 | 0.06 nM | CB1 (cAMP assay) | [5] |
Experimental Protocols
Synthesis of Indazole-3-Carboxamide Derivatives (General Procedure)
The synthesis of indazole-3-carboxamide derivatives, such as Cumyl-PINACA, typically involves the coupling of an appropriate amine with a 1H-indazole-3-carboxylic acid. The following is a general procedure adapted from the literature for the synthesis of similar compounds:
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Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), a coupling agent such as HOBT and EDC.HCl are added, along with a base like TEA. The mixture is stirred at room temperature.[6]
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Amine Coupling: The desired amine (in the case of Cumyl-PINACA, 2-phenylpropan-2-amine) is then added to the reaction mixture. The reaction is stirred for several hours at room temperature.[6]
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Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., 10% Methanol in Chloroform). The organic layer is washed with a sodium bicarbonate solution and brine, then dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography to yield the final indazole-3-carboxamide derivative.[6]
In Vitro Metabolism Study using Human Liver Microsomes
The metabolic fate of Cumyl-PINACA can be investigated using pooled human liver microsomes (pHLM) to identify its phase I metabolites.
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Incubation: A solution of Cumyl-PINACA in a suitable solvent (e.g., acetonitrile) is added to a reaction mixture containing pHLM, a NADPH regenerating solution, and a phosphate (B84403) buffer. The mixture is incubated at 37°C.[1][7]
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Sample Clean-up: The reaction is stopped, and the metabolites are extracted from the incubation mixture.
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Analysis: The extracted samples are analyzed using techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify the metabolites.[7] Studies have shown that the primary metabolic pathways for Cumyl-PINACA involve hydroxylation of the N-pentyl side chain and the cumyl moiety.[1][7]
Analytical Identification and Quantification
The identification and quantification of Cumyl-PINACA in various matrices can be achieved using chromatographic techniques coupled with mass spectrometry.
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Sample Preparation: For herbal materials, the sample can be extracted with methanol and vortexed. The extract is then diluted with a suitable solvent mixture (e.g., 50% methanol and 1% formic acid) before injection.[8]
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Chromatography: Liquid chromatography is performed using a C18 column with a gradient elution of a mobile phase consisting of acetonitrile and water with additives like formic acid and ammonium (B1175870) formate.[8]
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Mass Spectrometry: Detection and quantification are achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both quantification and confirmation.[8][9]
Visualizations
Chemical Structure
Caption: Chemical structure of Cumyl-PINACA.
Cannabinoid Receptor 1 (CB1) Signaling Pathway
Cumyl-PINACA acts as an agonist at the CB1 receptor, a G-protein coupled receptor (GPCR). The binding of Cumyl-PINACA initiates a cascade of intracellular signaling events.
Caption: Simplified CB1 receptor signaling cascade.
References
- 1. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CUMYL-PINACA - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. arts.units.it [arts.units.it]
- 9. benthamdirect.com [benthamdirect.com]
